6H-Dibenzo[b,h]carbazole
Overview
Description
6H-Dibenzo[b,h]carbazole is a chemical compound with the molecular formula C20H13N . It has an average mass of 267.324 Da and a monoisotopic mass of 267.104797 Da .
Synthesis Analysis
The synthesis of 6H-Dibenzo[b,h]carbazole involves a practical method that utilizes a Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . This method has been reported to produce a greater λmax and λem red-shift and a smaller HOMO-LUMO gap than the 9H-carbazole .Molecular Structure Analysis
The molecular structure of 6H-Dibenzo[b,h]carbazole is characterized by a scaffold that is achieved through a Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . X-ray analysis has revealed that the naphthalene wings of the 6H-Dibenzo[b,h]carbazole ring are slightly bent .Physical And Chemical Properties Analysis
6H-Dibenzo[b,h]carbazole has a predicted boiling point of 544.1±19.0 °C and a predicted density of 1.308±0.06 g/cm3 . Its pKa is predicted to be 17.00±0.30 .Scientific Research Applications
Antimicrobial Properties
6H-Dibenzo[b,h]carbazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from dehydroabietic acid displayed pronounced antibacterial and moderate antifungal activities. Compounds like 6d, 6e, 6f, and 6m showed strong antibacterial activities against organisms such as Bacillus subtilis and Staphylococcus aureus, while 6e and 6m demonstrated antifungal activities as well (Gu & Wang, 2010). Another study found that new N-substituted 1H-dibenzo[a,c]carbazole derivatives from dehydroabietic acid exhibited potent antimicrobial activity with low minimum inhibitory concentration (MIC) values (Gu et al., 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
6H-Dibenzo[b,h]carbazole derivatives have been utilized in the development of high-performance blue phosphorescent organic light-emitting diodes (PhOLEDs). Materials such as 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile were designed for use as host materials in blue PhOLEDs. These compounds showed excellent performance with high external quantum efficiency and a slow efficiency roll-off, making them suitable for OLED applications (Deng et al., 2013).
Phototoxicity under Ultraviolet Radiation
The phototoxicity of 7H-Dibenzo[c,g]carbazole and its derivatives has been studied under ultraviolet (UV) A radiation. These compounds, when photoactivated by UVA radiation, displayed increased toxicity, characterized by a decrease in cell survival and an increase in DNA strand breaks. This suggests that photoactivation-induced conversion of these compounds may amplify adverse health effects, particularly in terms of skin cancer risks (Sedláčková et al., 2015).
Synthesis of Fused Heterocycles
An efficient methodology for synthesizing fused heterocycles, including 6H-benzo[c]chromenes and 6H-dibenzo[b,h]carbazole derivatives, has been developed. This synthesis involves intramolecular O-/N-arylations with sp2C–Br bonds, demonstrating the chemical versatility and potential applications of these compounds in various fields (Singha et al., 2015).
Mutagenicity and Carcinogenicity Studies
Several studies have investigated the mutagenic and carcinogenic potential of 7H-Dibenzo[c,g]carbazole. For example, it was found to be mutagenic in Salmonella typhimurium and to induce DNA adducts in various tissues. This compound is known to be a potent carcinogen in different species and tissues, emphasizing the need for careful handling and consideration of its environmental impact (Schoeny & Warshawsky, 1987).
properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYJRLCUBVCRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178895 | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Dibenzo[b,h]carbazole | |
CAS RN |
242-50-2 | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
This review highlights recent advances made with poly(2,7‐carbazole) and poly(indolo[3,2‐b]carbazole) derivatives in organic field‐effect transistors, photovoltaic cells, and …
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